1-(2-Methoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-methoxyphenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxyphenylpropanone, while reduction may produce various substituted amines.
Scientific Research Applications
1-(2-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It may act as a neurotransmitter modulator, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propan-2-amine Hydrochloride: Similar in structure but with the methoxy group at the para position.
1-(2-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a propan-1-amine moiety.
4-Methoxyamphetamine: A related compound with a methoxy group and an amphetamine backbone.
Uniqueness: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a methoxy group and a propan-1-amine moiety. This combination of features contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHPGHAPKCHQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725481 |
Source
|
Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101290-65-7, 1987286-74-7 |
Source
|
Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyphenyl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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